molecular formula C5H9ClN2O2 B2771837 3-Methoxy-5-methyl-1,2-oxazol-4-amine;hydrochloride CAS No. 2375269-37-5

3-Methoxy-5-methyl-1,2-oxazol-4-amine;hydrochloride

Cat. No.: B2771837
CAS No.: 2375269-37-5
M. Wt: 164.59
InChI Key: PHKBTBSKFGATJF-UHFFFAOYSA-N
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Description

3-Methoxy-5-methylisoxazol-4-amine hydrochloride is a chemical compound with the molecular formula C5H9N2OCl It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Scientific Research Applications

3-Methoxy-5-methylisoxazol-4-amine hydrochloride has several scientific research applications, including:

Future Directions

Isoxazoles are used in the organic synthesis of novel classes of compounds, including peptides . 5-Amino-3-methyl-isoxazole-4-carboxylic acid is an example of a bifunctional isoxazole derivative that includes in its structure both an amino and carboxylic group . This new unnatural β-amino acid, presenting various biological activities, was successfully coupled to a resin-bound peptide using different reaction conditions . The obtained results present the possibility of the application of this β-amino acid in the synthesis of a new class of bioactive peptides .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-5-methylisoxazol-4-amine hydrochloride typically involves the reaction of 3-methoxy-5-methylisoxazole with ammonia or an amine source under controlled conditions. The reaction is often carried out in the presence of a solvent such as dimethylformamide (DMF) or isopropanol (i-PrOH) and may involve microwave irradiation to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of 3-Methoxy-5-methylisoxazol-4-amine hydrochloride may involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-5-methylisoxazol-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in various substituted isoxazole derivatives.

Mechanism of Action

The mechanism of action of 3-Methoxy-5-methylisoxazol-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-5-methylisoxazole: This compound is structurally similar but lacks the methoxy group.

    5-Methylisoxazol-3-amine: Another similar compound with a different substitution pattern on the isoxazole ring.

Uniqueness

3-Methoxy-5-methylisoxazol-4-amine hydrochloride is unique due to the presence of both methoxy and amine groups on the isoxazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

3-methoxy-5-methyl-1,2-oxazol-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2.ClH/c1-3-4(6)5(8-2)7-9-3;/h6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHKBTBSKFGATJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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